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HC Toxin

Cat. No.: B8101626
M. Wt: 436.5 g/mol
InChI Key: WJKBTCSWQYZOOK-HNLJFRNMSA-N
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Description

Significance in Plant-Pathogen Interaction Studies

The study of HC-toxin is significant in understanding plant-pathogen interactions, particularly the mechanisms underlying host specificity and disease development. HC-toxin functions as a histone deacetylase inhibitor (HDACi) in various organisms, including plants, fungi, and animals. researchgate.netfrontiersin.org This inhibitory activity affects histone acetylation levels, which are known to play a crucial role in regulating gene expression, including defense genes in plants. pnas.orgfrontiersin.org

Research indicates that modulation of histone acetylation levels is critical for appropriate plant immune responses. frontiersin.org By inhibiting HDACs, HC-toxin can lead to hyperacetylation, potentially altering the expression of plant genes. researchgate.net An attractive hypothesis is that HC-toxin's inhibition of HDACs interferes with the expression of plant defense genes, thereby allowing fungal invasion to proceed. pnas.org

Studies have shown that exogenous application of HC-toxin can induce susceptibility in non-host plants like Arabidopsis thaliana to certain pathogens and compromise nonhost resistance to CCR1, allowing some disease to occur. purdue.edu This suggests that HC-toxin can disrupt the normal regulation of plant defense response pathways. purdue.edu

However, the precise effects of HC-toxin on toxin-sensitive plants are not fully understood, and why HDAC inhibition specifically during C. carbonum infection leads to disease remains an active area of research. pnas.orgresearchgate.net Some findings even contradict the hypothesis that HDAC inhibition is the sole determinant of CCR1 pathogenesis, as other HDAC inhibitors were ineffective at inducing susceptibility to CCR1. purdue.edu

Historical Context of Discovery and Early Mechanistic Hypotheses

HC-toxin was first isolated and crystallized by Pringle and Scheffer. jabonline.injabonline.innpatlas.org Early genetic analysis established that the pathogenicity of C. carbonum race 1 is determined by a single genetic locus, known as TOX2, which is also responsible for the fungus's ability to produce HC-toxin. pnas.org This genetic linkage between toxin production and pathogenicity highlighted the central role of HC-toxin in this plant disease.

The chemical structure of HC-toxin was identified as a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid. pnas.orgresearchgate.net The epoxide moiety of HC-toxin is hypothesized to be crucial for its heightened virulence in susceptible maize lines. researchgate.net

Early mechanistic hypotheses focused on how HC-toxin exerted its toxic effects on susceptible maize. A significant breakthrough was the discovery that resistance to C. carbonum and HC-toxin in maize is controlled by the Hm1 and Hm2 loci. researchgate.net The Hm1 locus encodes HC-toxin reductase, an enzyme that detoxifies HC-toxin by reducing the 8-carbonyl group of the Aeo residue, rendering the toxin inactive. pnas.orgresearchgate.netnih.gov This finding provided a clear biochemical basis for resistance in maize and suggested that detoxification was a primary mechanism of host defense. pnas.org Susceptible maize lines lack a functional Hm1 gene. jabonline.injabonline.in

The identification of HC-toxin as an inhibitor of histone deacetylases provided a molecular explanation for its effects on plant cells. pnas.orgresearchgate.net The early hypothesis that this inhibition disrupts defense gene expression by altering chromatin structure became a central theme in understanding HC-toxin's mode of action. pnas.org

Detailed research findings have explored the genetic basis of HC-toxin biosynthesis, revealing that the genes for its production (collectively the TOX2 locus) are clustered and present in multiple functional copies in toxin-producing isolates, but absent in non-producing ones. pnas.orgresearchgate.net The central enzyme in biosynthesis is a large non-ribosomal peptide synthetase. researchgate.net

Research has also investigated the effects of HC-toxin on gene expression in maize, showing differential responses of defense genes depending on whether the plant is inoculated with toxin-producing or non-producing isolates. purdue.edu While some studies suggested HC-toxin induces degradation of defense gene transcripts, others indicated it could induce susceptibility independently of defense gene suppression. purdue.edu

Key Research Findings Related to HC-Toxin and Maize Interaction

FeatureSusceptible Maize LinesResistant Maize LinesReference
Hm1 geneAbsentPresent (functional) jabonline.injabonline.innih.gov
HC-toxin reductaseAbsent/Non-functionalPresent (detoxifies HC-toxin) pnas.orgresearchgate.netnih.gov
Reaction to HC-toxinSensitive, disease developmentTolerant, toxin is detoxified pnas.orgresearchgate.netnih.gov
Reaction to C. carbonum race 1Susceptible, severe disease symptomsResistant, fungal growth contained pnas.orgnih.gov

Chemical Information for HC Toxin

Compound NamePubChem CIDMolecular Formula
This compound13889849C₂₁H₃₂N₄O₆

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N4O6 B8101626 HC Toxin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6R,9S,12R)-3,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6/c1-12-18(27)23-13(2)21(30)25-10-6-8-15(25)20(29)24-14(19(28)22-12)7-4-3-5-9-16(26)17-11-31-17/h12-15,17H,3-11H2,1-2H3,(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKBTCSWQYZOOK-HNLJFRNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fungal Origin and Biosynthesis of Hc Toxin

Fungal Producers and Associated Plant Diseases

The production of HC-toxin is primarily associated with certain fungal species, particularly within the genera Cochliobolus and Alternaria. These toxin-producing fungi are responsible for significant diseases in susceptible plant hosts.

Cochliobolus carbonum Race 1 in Maize Pathosystem

Cochliobolus carbonum race 1 is a well-characterized fungal pathogen known for its production of HC-toxin. This fungus causes Northern Corn Leaf Spot disease in maize (Zea mays L.). The interaction between C. carbonum race 1 and maize is a classic example of a host-selective toxin-mediated disease, where the toxin is crucial for the pathogen's virulence on specific maize genotypes. researchgate.netplantwiseplusknowledgebank.orgdoe.govpnas.org Virulent strains of C. carbonum contain a unique genetic locus, designated TOX2, which is essential for HC-toxin biosynthesis. researchgate.netfrontiersin.orgpnas.org Maize resistance to C. carbonum race 1 and HC-toxin is controlled by the Hm1 and Hm2 loci, which encode HC-toxin reductase, an enzyme that detoxifies the toxin. researchgate.netdoe.govnih.govnih.govuniprot.orgnih.gov

Identification and Characterization of Other HC-Toxin Producing Fungi (e.g., Alternaria jesenskae)

While C. carbonum race 1 was historically considered the primary producer of HC-toxin, recent research has identified other fungal species capable of producing this toxin. Alternaria jesenskae, a newly characterized species, has been shown to produce HC-toxin. msu.edufrontiersin.orgosti.govnih.gov The discovery of HC-toxin production in A. jesenskae was confirmed through techniques such as reverse phase HPLC and TLC assay of culture filtrates. frontiersin.org Genomic sequencing of A. jesenskae revealed genes closely related to the HC-toxin biosynthetic genes found in C. carbonum. msu.eduosti.gov This indicates that the ability to produce HC-toxin is not limited to C. carbonum and can be found in other fungal genera. osti.govbiorxiv.org

Table 1: HC-Toxin Producing Fungi and Associated Hosts

Fungal SpeciesAssociated Plant DiseasePrimary Host(s)
Cochliobolus carbonum Race 1Northern Corn Leaf SpotMaize (Zea mays)
Alternaria jesenskaeNot clearly defined plant diseaseIsolated from Fumana procumbens seeds

Genetic Architecture of HC-Toxin Biosynthesis

The biosynthesis of HC-toxin is governed by a specific genetic locus containing a cluster of genes. The organization and evolution of this locus have been subjects of extensive research.

The TOX2 Locus: Genomic Organization and Gene Clustering

In C. carbonum, the genes responsible for HC-toxin biosynthesis are collectively located within a complex genetic locus known as TOX2. researchgate.netpnas.orgum.edu.mt This locus spans a significant region of the genome, estimated to be over 500 kb. researchgate.netfrontiersin.orgnih.govtulane.edu A notable characteristic of the TOX2 locus is the presence of multiple functional copies of the biosynthetic genes. researchgate.netfrontiersin.orgpnas.orgnih.govum.edu.mttulane.edu These genes are often embedded within highly repetitive sequences, making the characterization of the locus challenging. frontiersin.org

The TOX2 locus contains several key genes involved in HC-toxin biosynthesis, including:

HTS1: Encodes a large non-ribosomal peptide synthetase (NRPS) responsible for assembling the cyclic tetrapeptide structure of HC-toxin. researchgate.netfrontiersin.orgpnas.orgnih.govtulane.edu

TOXA: Encodes a putative efflux carrier, likely involved in transporting HC-toxin out of the fungal cell. pnas.orgresearchgate.net

TOXC: Encodes a fatty acid synthase beta subunit, proposed to be involved in the synthesis of the 2-amino-9,10-epoxi-8-oxodecanoic acid (Aeo) component of HC-toxin. frontiersin.orgpnas.orgnih.gov

TOXE: Encodes a pathway-specific transcription factor that regulates the expression of other genes within the TOX2 locus. pnas.org

TOXF: Encodes a putative branched-chain amino acid aminotransferase, hypothesized to be involved in Aeo biosynthesis. pnas.orgnih.govum.edu.mt

TOXG: Encodes an alanine (B10760859) racemase responsible for converting L-alanine to D-alanine, a component of HC-toxin. frontiersin.orgpnas.orgnih.govum.edu.mt

While a complete physical map of the C. carbonum TOX2 cluster is not fully available, studies have provided insights into the organization of some of the genes. frontiersin.orgresearchgate.net In A. jesenskae, the HC-toxin biosynthetic genes (AjTOX2) show a similar, though not identical, partial clustering arrangement compared to C. carbonum. osti.govresearchgate.netnih.gov

Table 2: Key Genes within the TOX2 Locus and Their Putative Functions

Gene Locus (C. carbonum)Encoded Enzyme/ProteinPutative Function in HC-Toxin Biosynthesis
HTS1Non-ribosomal peptide synthetase (NRPS)Peptide chain assembly
TOXAEfflux carrierToxin transport
TOXCFatty acid synthase beta subunitAeo biosynthesis
TOXEPathway-specific transcription factorRegulation of TOX2 gene expression
TOXFBranched-chain amino acid aminotransferaseAeo biosynthesis
TOXGAlanine racemaseD-alanine formation

Duplication and Conservation of Biosynthetic Genes Across Fungal Species

A notable feature of the HC-toxin biosynthetic genes is their presence in multiple functional copies within toxin-producing strains of C. carbonum. researchgate.netfrontiersin.orgpnas.orgnih.govum.edu.mttulane.edu These genes are typically absent from natural toxin non-producing isolates. researchgate.netpnas.orgnih.govtulane.edu The duplication of these genes is also observed in Alternaria jesenskae, another HC-toxin producer. osti.govresearchgate.netnih.gov The orthologous proteins encoded by these genes in C. carbonum and A. jesenskae share a high degree of amino acid identity, ranging from 75% to 85%. osti.govnih.govresearchgate.netnih.gov Furthermore, the intron/exon structures of these genes are highly conserved between the two fungal species. msu.eduresearchgate.netresearchgate.net This high level of conservation and gene duplication suggests a shared evolutionary history for the HC-toxin biosynthetic pathway in these fungi. msu.eduresearchgate.net

Molecular Evolution of Host-Selective Toxin Biosynthesis

The presence of similar HC-toxin gene clusters in phylogenetically related but distinct fungal species like C. carbonum and A. jesenskae raises questions about the molecular evolution of host-selective toxin biosynthesis. The high homology and conserved gene structures could be explained by evolution from a common ancestor that possessed the HC-toxin biosynthetic pathway. msu.eduresearchgate.net Alternatively, horizontal gene transfer (HGT) between fungal species could be responsible for the distribution of these gene clusters. osti.govresearchgate.netnih.govnih.govapsnet.orgresearchgate.net While the evidence suggests a close evolutionary relationship and potential inheritance from a common ancestor, the possibility of HGT cannot be entirely excluded and warrants further investigation. msu.eduosti.govresearchgate.net The evolution of host-selective toxins is often linked to the development of virulence in plant-pathogenic fungi, representing an evolutionary arms race between the pathogen and its host. nih.govapsnet.orgfrontiersin.org The genes involved in HST biosynthesis are frequently found in dispensable or accessory chromosomes, which can facilitate their transfer and evolution. frontiersin.orgresearchgate.netnih.gov

Enzymology and Pathway Elucidation of HC-Toxin Formation

The formation of HC-toxin involves a coordinated effort of several enzymes encoded within the TOX2 locus. The core machinery is a non-ribosomal peptide synthetase, while accessory enzymes are responsible for providing modified amino acid precursors.

Role of Non-Ribosomal Peptide Synthetase (NRPS), HTS1, in Tetrapeptide Assembly

The central enzyme in HC-toxin biosynthesis is a large non-ribosomal peptide synthetase (NRPS) known as HTS1 or HTS. nih.govuni.lufishersci.caiarc.frnih.govepa.gov HTS1 is a substantial protein with a molecular mass of 570 kDa, encoded by a 15.7-kb open reading frame. nih.govuni.lunih.gov This multi-domain enzyme is organized into four modules, with each module responsible for the activation and incorporation of one of the four amino acids that constitute HC-toxin. epa.gov HTS1 has been shown to catalyze the ATP/PPi exchange reaction dependent on L-Pro, D-Ala, and L-Ala, indicating its role in activating these amino acids for peptide synthesis. nih.gov It is also presumed to activate Aeo or a precursor of Aeo. nih.gov

Contribution of Accessory Enzymes (e.g., Fatty Acid Synthase Subunits, Branched-Chain Amino Acid Aminotransferase, Alanine Racemase)

Beyond the core NRPS, several accessory enzymes encoded by genes within the TOX2 locus are essential for the biosynthesis of HC-toxin. nih.govnih.govuni.lufishersci.caiarc.fr These enzymes are involved in the synthesis and modification of the amino acid building blocks, particularly the non-proteinogenic amino acid L-Aeo.

Key accessory enzymes include subunits of fatty acid synthase, specifically the beta subunit encoded by the TOXC gene. nih.govnih.govuni.lufishersci.canih.govgenome.jp These subunits are believed to contribute to the synthesis of the Aeo moiety. nih.govuni.lu Experimental evidence, such as the incorporation of 14C-acetate specifically into the Aeo portion of HC-toxin, supports the involvement of a fatty acid synthesis-like mechanism in Aeo production. nih.gov

Another crucial enzyme is a branched-chain amino acid aminotransferase, encoded by the TOXF gene. nih.govnih.govfishersci.caiarc.frgenome.jp This enzyme is hypothesized to play a role in the amination of an α-keto acid intermediate during the biosynthesis of Aeo. iarc.fr Disruption of TOXF results in the loss of HC-toxin production and pathogenicity. iarc.fr

The stereochemistry of the amino acids in HC-toxin is critical for its function, and an alanine racemase, encoded by the TOXG gene, is responsible for generating the D-alanine component. nih.govnih.govfishersci.caiarc.frnih.govmpg.de TOXG catalyzes the interconversion between L-alanine and D-alanine, ensuring the availability of the D-isomer required for HC-toxin synthesis. iarc.frnih.govmpg.de

Other genes in the TOX2 locus include TOXA, encoding a putative efflux carrier, and TOXD, encoding a predicted short-chain alcohol dehydrogenase, although the precise role of TOXD in HC-toxin production is less clear as its disruption did not abolish toxin production or virulence. nih.govfishersci.caiarc.fr

Precursor Incorporation and Stereochemical Modifications (e.g., D-Proline, D-Alanine, L-Aeo)

The biosynthesis of HC-toxin involves the specific incorporation of four amino acid precursors: D-Proline, L-Alanine, D-Alanine, and L-Aeo. nih.govfishersci.cauni.luguidetopharmacology.orgfishersci.caiarc.frdaneshyari.com The stereochemical configuration of these amino acids is crucial for the biological activity of the toxin.

The NRPS HTS1 is directly involved in the stereochemical modification of proline. It activates L-proline and contains an epimerase domain located between modules 1 and 2, which is responsible for converting L-proline to the required D-proline isomer before its incorporation into the peptide chain. epa.govnih.gov

The generation of D-alanine is catalyzed by the alanine racemase TOXG, which interconverts L-alanine and D-alanine, providing the necessary D-alanine precursor for HTS1. iarc.frnih.govmpg.de

L-Aeo, a unique non-proteinogenic amino acid, is a defining component of HC-toxin. nih.govfishersci.cauni.luguidetopharmacology.orgfishersci.caiarc.frdaneshyari.com Its biosynthesis is a complex process involving accessory enzymes like fatty acid synthase subunits and the branched-chain amino acid aminotransferase TOXF, which contribute to the formation of its characteristic epoxyketone structure. nih.govnih.govuni.lufishersci.caiarc.frnih.govgenome.jp

The assembly of the cyclic tetrapeptide is carried out by HTS1, which sequentially activates and links these four amino acids in a specific order, followed by cyclization to form the mature HC-toxin molecule.

Regulation of HC-Toxin Production

The production of HC-toxin is a tightly regulated process, influenced by both pathway-specific transcription factors and the host environment during pathogenesis.

Transcriptional Regulation by Pathway-Specific Factors (e.g., TOXE)

Transcriptional regulation of the genes involved in HC-toxin biosynthesis is primarily controlled by a pathway-specific transcription factor encoded by the TOXE gene. nih.govnih.govuni.lufishersci.caiarc.frwikipedia.orgfishersci.seontosight.aifishersci.se TOXE is essential for the expression of other genes within the TOX2 locus. wikipedia.orgfishersci.seontosight.aifishersci.se

TOXE functions as a DNA-binding protein, recognizing a specific 10-base DNA motif, referred to as the "tox-box," located in the promoter regions of the other TOX2 genes. wikipedia.orgfishersci.seontosight.ai The TOXE protein contains an N-terminal basic region and ankyrin repeats, both of which are involved in its DNA binding activity. wikipedia.orgfishersci.seontosight.ai TOXE is considered a prototype of a novel family of transcription factors that appear to be specific to plant-pathogenic fungi. wikipedia.orgfishersci.se Its specific regulatory role in controlling the expression of HC-toxin biosynthetic genes underscores its importance in the pathogenicity of C. carbonum. wikipedia.orgfishersci.se

Influence of Host Environment on Toxin Production During Pathogenesis

The host environment plays a significant role in modulating HC-toxin production during the infection process. Research has indicated that the toxin-producing ability of C. carbonum isolates that are typically low toxin producers can be enhanced when the fungus interacts with susceptible maize leaves. nih.gov This suggests that factors present within the host environment during pathogenesis can influence the level of toxin production by the fungus. nih.gov This environmental influence highlights a dynamic regulatory layer that complements the genetic control of HC-toxin biosynthesis, allowing the pathogen to potentially fine-tune toxin production in response to the host.

Molecular Mechanisms of Hc Toxin Action

Identification of the Core Molecular Target: Histone Deacetylase (HDAC)

Research has firmly established histone deacetylase as the primary molecular target of HC-toxin. researchgate.netnih.govapsnet.orgoup.comfrontiersin.orgnih.govebi.ac.uk Studies using maize, protozoans, yeast, and mammals have demonstrated that HC-toxin inhibits HDAC activity both in vivo and in vitro. apsnet.orgnih.gov Early work showed that HC-toxin inhibited maize histone deacetylase at micromolar concentrations. nih.gov The inhibitory effect was also observed with chlamydocin, a related cyclic tetrapeptide. nih.gov

Specificity Towards HD2 and RPD3/HDA1 Classes of HDACs

HC-toxin exhibits specificity towards certain classes of HDACs. It is known to inhibit members of the HD2 and RPD3/HDA1 classes of HDACs in various organisms, including plants, fungi, and animals. researchgate.netsapub.org Specifically, in plants, it inhibits Rpd3/Hda1 class HDACs and nucleolus-localized HD2 class HDACs. researchgate.net Studies have shown that HC-toxin is active against type I (RPD3/HDA1-like) and type II (HD2, plant-specific) classes of HDACs but not against type III (SIR2-like, sirtuin) class HDACs. apsnet.org This selectivity has made HC-toxin a valuable tool for studying the roles of specific HDAC classes. apsnet.org

Kinetic Characterization of HDAC Inhibition: Uncompetitive and Reversible Modalities

Kinetic studies have characterized the nature of HC-toxin's inhibition of HDAC activity. Inhibition has been observed to be of the uncompetitive and reversible type. researchgate.netnih.govresearchgate.net This indicates that HC-toxin binds to the enzyme-substrate complex, reducing the catalytic efficiency. nih.govresearchgate.net While some related compounds with an epoxyketone structure are suggested to act as irreversible inhibitors by alkylating the enzyme, studies with HC-toxin have indicated a reversible mode of inhibition against certain HDACs. aacrjournals.orgnih.gov For instance, HC-toxin shows irreversible inhibition against maize HD1-B (a class I HDAC) but reversible inhibition against HD1-A (a class II HDAC). nih.gov

Structural Basis of HDAC Inhibitory Activity

The chemical structure of HC-toxin is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxodecanoic acid. researchgate.netnih.govpnas.orgzenodo.org The Aeo side chain is crucial for its inhibitory activity. frontiersin.org

Essential Chemical Features for Biological Activity (e.g., Terminal Epoxide and Vicinal Carbonyl Group of Aeo Side Chain)

The biological activity of HC-toxin is critically dependent on specific functional groups within its structure, particularly those on the Aeo side chain. The terminal epoxide and the vicinal carbonyl group of the Aeo side chain are considered essential chemical features for its biological activity. oup.comresearchgate.net Studies have shown that hydrolysis of the epoxide group in HC-toxin leads to a complete loss of inhibitory activity. nih.govresearchgate.net Similarly, reduction of the carbonyl group of Aeo to the corresponding alcohol results in a significant decrease in the toxin's activity. nih.govresearchgate.net This highlights the importance of both the epoxide and carbonyl functionalities for effective HDAC inhibition.

Insights from Molecular Docking and Inhibitor Complex Structures

Molecular docking studies and the analysis of inhibitor complex structures have provided insights into how HC-toxin interacts with HDAC enzymes. These studies suggest that the Aeo side chain extends into the active site tunnel of the HDAC enzyme, mimicking the substrate acetyllysine. nih.gov The carbonyl group of the Aeo side chain is isosteric with the carbonyl group of acetyllysine. nih.gov The adjacent epoxide moiety, a potent electrophile, is positioned towards a potential nucleophile in the HDAC active site. nih.gov Crystal structures of HDAC complexes with related inhibitors, such as trapoxin A, which also contains an Aoe moiety, show the ketone moiety forming a zinc-bound tetrahedral gem-diolate, mimicking the tetrahedral intermediate in catalysis. nih.gov While the epoxide ring is often observed to be intact in inhibitor complexes, its precise role in the catalytic mechanism or binding stability can vary depending on the specific HDAC isoform and inhibitor. nih.govnih.gov Molecular docking studies comparing HC-toxin with other HDAC inhibitors like hydroxamates and short-chain fatty acids have shown that HC-toxin exhibits a favorable interaction profile with HDAC1 and HDAC2 enzymes. frontiersin.orgnih.gov

Downstream Cellular and Transcriptional Consequences of HDAC Inhibition

Inhibition of HDACs by HC-toxin leads to a range of downstream cellular and transcriptional consequences. A primary effect is the accumulation of highly acetylated histone H4 subspecies and elevated acetate (B1210297) incorporation into H4 in susceptible cells. nih.govresearchgate.net This histone hyperacetylation is associated with changes in gene expression. oup.com

The downstream effects of HDAC inhibition by HC-toxin are broad and can influence various cellular processes, including chromatin structure, cell cycle progression, and gene expression. nih.govresearchgate.net In plant pathogenesis, it is hypothesized that HC-toxin's inhibition of HDACs interferes with reversible histone acetylation, which is implicated in controlling fundamental cellular processes. nih.govresearchgate.net This interference may promote pathogenic compatibility between C. carbonum and maize. nih.govresearchgate.net

In mammalian cells, HC-toxin has been shown to induce G0/G1 cell cycle arrest and apoptosis in certain cancer cell lines, such as neuroblastoma and intrahepatic cholangiocarcinoma cells. frontiersin.orgresearchgate.net It can also lead to increased acetylhistone H4 levels and a decrease in HDAC1 protein levels post-transcriptionally. researchgate.net Furthermore, studies in myotubes have shown that HC-toxin can activate exercise-stimulated pathways like AMPK and Akt, enhance insulin-stimulated glucose uptake, glycolysis, mitochondrial respiration, and fatty acid oxidation, and prevent the induction of atrophy-related genes. bioscientifica.com These diverse effects underscore the significant impact of HDAC inhibition by HC-toxin on cellular function and gene regulation.

Induction of Histone Hyperacetylation (e.g., Histone H4)

A hallmark of HC-toxin activity in susceptible plants is the accumulation of hyperacetylated histones. researchgate.netnih.govoup.com Histone acetylation is a dynamic post-translational modification that plays a crucial role in regulating chromatin structure and accessibility to the transcriptional machinery. nih.govfrontiersin.orgoup.com Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histone tails, generally leading to a more condensed chromatin structure and transcriptional repression. nih.govfrontiersin.org By inhibiting HDACs, HC-toxin disrupts this balance, resulting in increased acetylation levels. researchgate.netnih.govnih.gov

Studies have demonstrated that HC-toxin treatment leads to the accumulation of highly acetylated histone H4 subspecies in susceptible maize embryos and tissue cultures. researchgate.netnih.govnih.govoup.com This effect is observed at relatively low concentrations of HC-toxin in susceptible genotypes (hm/hm) compared to resistant genotypes (Hm/Hm), although higher concentrations can induce hyperacetylation in resistant lines as well. oup.comoup.com Hyperacetylation has also been observed for other core histones, including H3.1, H3.2, and H3.3, but not typically for H2A or H2B in maize. oup.com

Research using duckweed (Lemna pausicostata L.) has shown that HC-toxin is a potent inhibitor of histone deacetylase activity, with an effective concentration (EC50) of 1.1 µM, making it more potent than other cyclic tetrapeptide inhibitors like apicidin (B1684140) in this system. apsnet.orgnih.gov In vitro studies using maize seedlings also reported an EC50 of approximately 5 µM for HC-toxin inhibition of HD activity. apsnet.org

The accumulation of hyperacetylated histones, particularly H3 and H4, has been observed in susceptible maize leaves following infection by toxin-producing strains of C. carbonum, occurring before the appearance of visible disease symptoms. oup.comoup.com This suggests that histone hyperacetylation is an early event in the plant's response to the toxin and infection.

Detailed research findings on the effect of HC-toxin on histone H4 acetylation in maize tissue cultures of susceptible (Pr) and resistant (Pr1) genotypes illustrate the differential response:

Maize GenotypeHC-Toxin ConcentrationHistone H4 Acetylation Level
Pr (susceptible)10 ng/mL (23 nM)Hyperacetylation observed
Pr1 (resistant)0.2 µg/mLNo acetylation observed
Pr1 (resistant)10 µg/mLNo acetylation observed
Pr1 (resistant)50 µg/mLHyperacetylation begins
Pr & Pr1≥ 1 µg/mLEqual hyperacetylation

Alteration of Plant Gene Expression and Chromatin Structure

The inhibition of HDACs by HC-toxin and the resulting histone hyperacetylation directly impact chromatin structure and, consequently, plant gene expression. researchgate.netnih.govfrontiersin.orgmetabolomicsworkbench.org Acetylation of histones generally leads to a more open chromatin conformation, which can facilitate the binding of transcription factors and other regulatory proteins, thereby influencing gene transcription. nih.govfrontiersin.orgoup.com

HC-toxin is responsible for changing plant gene expression because it inhibits HDACs, leading to hyperacetylation. researchgate.net This interference with reversible histone acetylation is implicated in the control of fundamental cellular processes, including chromatin structure and gene expression. nih.gov The modulation of chromatin configuration is a strategy employed by pathogens to subvert plant immunity. nih.gov

While the precise mechanisms by which HC-toxin-induced hyperacetylation alters gene expression to favor fungal infection are still being investigated, it is understood that this epigenetic modification can reprogram the transcriptional response of the plant. pnas.org Hyperacetylation induced by HC-toxin has been found to be highly selective for proteins involved in transcription, including homologs of known regulators of immunity in Arabidopsis. pnas.org

The effect of HC-toxin on gene expression can be complex and may involve both the induction and repression of different sets of genes. Some studies suggest that HC-toxin can induce the degradation of defense gene transcripts in maize. purdue.edu However, other research indicates that HC-toxin can induce susceptibility in a manner independent of defense gene suppression, and that other HDAC inhibitors may not be effective at inducing susceptibility, suggesting that HDAC inhibition alone may not be the sole determinant of pathogenesis. purdue.edu

Impact on Fundamental Plant Cellular Processes (e.g., Cell Division, Chlorophyll (B73375) Synthesis)

HC-toxin is known to inhibit the growth and cell division of target plants. mdpi.comnih.gov Studies using duckweed have shown that HC-toxin significantly inhibits growth (cell division) in a dose-dependent manner. apsnet.orgnih.govapsnet.org For instance, a 72-hour exposure to 25 µM or 50 µM HC-toxin resulted in 71% and 78% growth inhibition, respectively, in duckweed. apsnet.org This inhibition of cell division is likely a consequence of the hyperacetylation of histones, which can interfere with the proper regulation of the cell cycle. mdpi.comnih.gov Other research has indicated that various HDAC inhibitors can block growth and cell division in both plant and mammalian cells. apsnet.org

In addition to its effects on cell division, HC-toxin also impairs chlorophyll synthesis. apsnet.orgnih.govapsnet.org In duckweed, HC-toxin was found to be more effective at blocking chlorophyll synthesis than apicidin. apsnet.org A 72-hour exposure to 25 µM or 50 µM HC-toxin reduced chlorophyll content by 82% and 93%, respectively. apsnet.org Previous research in maize suggested that HC-toxin specifically blocks the synthesis of δ-aminolevulinic acid, a key intermediate in chlorophyll synthesis. apsnet.org

The impact of HC-toxin on these fundamental processes contributes to the visible symptoms of disease in susceptible plants. For example, impaired chlorophyll synthesis can lead to chlorosis, while inhibited cell division can result in stunted growth or lesion development.

Data on the effects of HC-toxin on duckweed growth and chlorophyll synthesis demonstrate these impacts:

HC-Toxin Concentration (µM)Growth Inhibition (%) (72h)Chlorophyll Reduction (%) (72h)
257182
507893

Data compiled from search results apsnet.org.

The molecular mechanisms by which HC-toxin exerts its effects, primarily through HDAC inhibition leading to histone hyperacetylation, underscore the critical role of epigenetic modifications in plant-pathogen interactions and the strategies employed by pathogens to overcome host defenses.

Host Pathogen Interactions and Resistance Mechanisms

HC-Toxin as a Determinant of Host Specificity and Fungal Virulence

HC-toxin is recognized as a key determinant of both host specificity and virulence in the C. carbonum-maize pathosystem. researchgate.netnih.govpurdue.eduuniprot.orgpnas.orguniprot.orgpurdue.edumicrobiologyresearch.orgcambridge.org The fungus's ability to cause Northern Leaf Spot disease in maize is directly linked to its production of this cyclic tetrapeptide. purdue.edu

Correlation Between Toxin Production and Pathogenicity

A strong correlation exists between the production of HC-toxin by C. carbonum and its pathogenicity on maize. nih.govuniprot.orguniprot.org Isolates of C. carbonum that produce HC-toxin (Tox2+) are virulent on susceptible maize genotypes, while naturally occurring toxin-non-producing isolates are significantly less virulent or non-pathogenic. researchgate.netpnas.orgdoe.gov Studies involving the disruption of genes within the complex TOX2 locus, which controls HC-toxin biosynthesis, have demonstrated that the loss of toxin production directly results in the loss of host-selective pathogenicity. pnas.orgapsnet.org This highlights HC-toxin as an essential virulence factor for CCR1 on maize. doe.gov

Genotype-Specific Susceptibility in Maize (e.g., hm1/hm1 genotype)

Susceptibility to CCR1 and HC-toxin is largely controlled by specific host genotypes in maize. researchgate.netpurdue.eduuniprot.orgplos.org Maize lines that are homozygous recessive for the Hm1 gene, denoted as hm1/hm1, are susceptible to the disease caused by toxin-producing strains of C. carbonum. researchgate.netuniprot.orgdoe.govplos.org In contrast, maize lines carrying a functional dominant Hm1 allele exhibit resistance. researchgate.netpurdue.edupnas.orgdoe.gov This genotype-specific susceptibility underscores the host-selective nature of HC-toxin. researchgate.netuniprot.org

Plant Resistance Mechanisms to HC-Toxin

Maize has evolved effective mechanisms to counter the effects of HC-toxin, primarily mediated by specific genetic loci and enzymatic detoxification. researchgate.netpurdue.edupnas.orgdoe.gov

Genetic Loci Conferring Resistance (e.g., Hm1, Hm2)

Resistance to C. carbonum race 1 and HC-toxin in maize is primarily conferred by the dominant Hm1 gene. researchgate.netpurdue.edupnas.orgpurdue.edudoe.gov The Hm1 locus provides complete protection against the pathogen at all stages of plant development. plos.orgapsnet.orgnih.gov Another genetic locus, Hm2, also contributes to resistance, although its effect is typically partially dominant and becomes fully effective only at maturity. pnas.orgplos.orgapsnet.orgtriyambak.org Both Hm1 and Hm2 encode enzymes involved in detoxifying HC-toxin. researchgate.netuniprot.orgapsnet.org

Enzymatic Detoxification via HC-Toxin Reductase (HCTR)

The primary mechanism of resistance to HC-toxin in maize is the enzymatic detoxification of the toxin by HC-Toxin Reductase (HCTR). researchgate.netpnas.orgmicrobiologyresearch.orgdoe.govplos.orgapsnet.orgnih.govnih.gov The Hm1 gene encodes a functional HCTR enzyme. researchgate.netuniprot.orgpurdue.edu This enzyme is capable of inactivating HC-toxin, thereby preventing disease development in resistant maize lines. researchgate.net HCTR activity is detectable in extracts from resistant maize genotypes but not in susceptible ones.

Adult Plant Resistance (APR) Phenotypes and Allelic Variation (e.g., Hm1A)

Adult plant resistance (APR) is a phenomenon where plants are susceptible to a pathogen at the seedling stage but develop robust resistance as they mature. plos.orgnih.gov In the maize-C. carbonum pathosystem, APR to northern leaf spot, caused by CCR1, is associated with specific alleles at the hm1 locus. plos.orgnih.gov The wild-type Hm1 allele provides complete resistance throughout all developmental stages by encoding an NADPH-dependent HC-toxin reductase (HCTR) that inactivates HC-toxin through reduction of an essential carbonyl group. plos.orgusda.govresearchgate.net

A notable example of an APR allele is Hm1A, a hypomorphic allele at the hm1 locus. plos.orgnih.gov Unlike the wild-type Hm1, Hm1A confers resistance only at the adult stage. plos.orgnih.gov Characterization of Hm1A revealed that its APR phenotype is not due to differential transcription or translation but is linked to an amino acid substitution that reduces the enzymatic activity of the encoded HCTR. plos.orgnih.gov Further studies involving mutagenesis generated new APR alleles of Hm1 with conservative missense changes that also resulted in partially reduced HCTR activity, similar to HM1A. plos.orgnih.gov

Research indicates that the susceptibility of seedlings with APR alleles may stem from a greater requirement for HCTR activity at this stage, rather than reduced accumulation of the enzyme. plos.orgnih.gov The energetic or metabolic status of the host plant, particularly its photosynthetic output, significantly impacts the resistance conferred by APR alleles, suggesting a link between host metabolism and HC-toxin catabolism by the less active HCTR variants. plos.orgnih.gov

The Hm1 gene, and its duplicate Hm2, which also encodes an NADPH-dependent HC-toxin reductase, are almost universally present in maize germplasm. usda.govuniprot.org Susceptibility to CCR1 in maize inbreds requires the disruption of both Hm1 and Hm2. usda.gov Phylogenetic analysis suggests that Hm1 evolved early and exclusively within the grass lineage, potentially as a response to HC-toxin-mediated virulence, highlighting its ancient and conserved role in grass defense. nih.govusda.gov

Data on the enzymatic activity of different Hm1 alleles:

AlleleHCTR Activity (Relative)Resistance Phenotype
Hm1 (Wild-type)HighComplete Resistance
Hm1AReducedAdult Plant Resistance
hm1Pr (Null)Very Low/AbsentSusceptible

Modulation of Plant Defense Responses by HC-Toxin

HC-toxin, as an HDAC inhibitor, interferes with various aspects of plant defense signaling and gene expression, contributing to the pathogen's ability to colonize the host. researchgate.netpurdue.eduapsnet.org

Interference with Salicylic (B10762653) Acid (SA) and Jasmonic Acid (JA)/Ethylene (B1197577) (ET) Signaling Pathways

Plant defense responses are intricately regulated by a network of phytohormones, primarily Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET). mdpi.commdpi.comzenodo.org Generally, the SA pathway is crucial for defense against biotrophic pathogens, while the JA/ET pathways are primarily involved in defense against necrotrophic pathogens and herbivores. mdpi.comzenodo.orgresearchgate.net These pathways exhibit complex antagonistic or synergistic interactions, known as hormone crosstalk, which fine-tunes the plant's response to different stresses. mdpi.com

While the precise mechanisms by which HC-toxin interferes with these pathways are still being elucidated, research suggests that HC-toxin can disrupt the normal regulation of defense response pathways. purdue.edu Effectors from various pathogens are known to manipulate plant hormonal pathways and exploit hormone crosstalk to promote disease development. mdpi.com HC-toxin's activity as an HDAC inhibitor likely impacts the expression of genes involved in these signaling cascades.

Studies in Arabidopsis have shown that exogenous application of HC-toxin can induce greater susceptibility to necrotrophic pathogens like Botrytis cinerea and Alternaria brassicicola. purdue.edu This suggests that HC-toxin may suppress defense mechanisms effective against these pathogens, which are typically regulated by the JA/ET pathways. Conversely, some HDACs, like HDA19, appear to play a negative role in SA-mediated signaling and defense. frontiersin.orgfrontiersin.org Interference with HDAC activity by HC-toxin could potentially impact the balance between SA and JA/ET pathways.

Impact on Defense Gene Expression and Transcript Stability

HC-toxin's primary mode of action as an HDAC inhibitor leads to hyperacetylation of histones, which can significantly alter gene expression. researchgate.netapsnet.org Proper modulation of histone acetylation levels within the promoter regions of defense genes is critical for appropriate immune responses. apsnet.orgfrontiersin.org

Research indicates that HC-toxin can cause massive deregulation of numerous metabolic pathways in maize, including the downregulation of light reactions of photosynthesis and increased protein turnover. purdue.edu These findings suggest that HC-toxin promotes susceptibility by interfering with fundamental metabolic processes rather than solely suppressing specific defense pathways. purdue.edu

While early hypotheses suggested HC-toxin globally downregulates defense responses, comparative transcriptomic and metabolic data from plants inoculated with toxin-producing versus non-producing C. carbonum strains indicate a more complex picture of deregulation. purdue.edu The impact of HC-toxin on the stability of defense gene transcripts is an area of ongoing research, but its influence on gene expression through HDAC inhibition is well-established. researchgate.netapsnet.org

Compromising Non-Host Resistance

Non-host resistance is the ability of all individuals of a plant species to resist all races of a pathogen species. HC-toxin has been shown to compromise non-host resistance in certain plant species. nih.govpurdue.edu For instance, HC-toxin was able to compromise non-host resistance in Arabidopsis to CCR1, allowing the pathogen, which is normally a maize pathogen, to cause some disease. purdue.edu

Orthologs of the maize Hm1 gene, encoding HCTR activity, are present in other grass species. nih.gov Studies in barley have demonstrated that silencing the expression of the Hm1 homologue rendered barley leaves susceptible to infection by CCR1, but only if the pathogen was capable of producing HC-toxin. nih.gov This provides evidence that the conserved HCTR activity in grasses plays a role in non-host resistance to CCR1 by detoxifying HC-toxin. nih.gov HC-toxin has also been shown to inhibit root growth in several non-host plants, including radish, oats, and tomato, albeit at different concentrations compared to susceptible maize. apsnet.org

Role of HDACs in Plant Immunity

Histone deacetylases (HDACs) play crucial roles in regulating gene expression through the removal of acetyl groups from histones, influencing chromatin structure and accessibility to transcription factors. researchgate.netsapub.orgfrontiersin.org In the context of plant immunity, HDACs are involved in modulating histone acetylation of defense genes, thereby impacting plant resistance. frontiersin.org

Some HDACs have been identified as positive or negative regulators of plant immunity. frontiersin.org For example, HDA19 in Arabidopsis has been reported to be important for the repression of SA-mediated defense responses; loss of HDA19 function leads to increased SA levels and elevated expression of SA-defense markers. frontiersin.org HDA19 also interacts with transcription factors like WRKY38 and WRKY62, which are negative regulators of SA defense signaling, to fine-tune basal defense responses. frontiersin.orgnih.gov Conversely, HDA19 appears to be a positive regulator of defense against necrotrophic pathogens, which are typically countered by the JA/ET pathways. frontiersin.orgfrontiersin.org

HDA6 is another HDAC implicated in plant immunity, specifically involved in the JA pathway. frontiersin.org Mutants and RNAi lines of HDA6 show downregulation of JA-responsive genes. frontiersin.org HDA6 expression is induced by JA and ethylene precursors and is important for repressing SA pathway-related defense genes. frontiersin.org

HC-toxin, as a potent HDAC inhibitor, disrupts the normal activity of these enzymes, leading to altered acetylation patterns and consequently affecting the expression of genes involved in various defense pathways. researchgate.netsapub.orgfrontiersin.org This interference with HDAC activity is a key mechanism by which C. carbonum utilizes HC-toxin to overcome host defenses and establish infection. researchgate.netapsnet.org

Academic Research Methodologies and Experimental Systems

Genetic and Molecular Approaches in Pathogen and Host

Genetic and molecular techniques have been crucial in identifying and characterizing the genes involved in HC Toxin biosynthesis and understanding its effects on host gene expression.

Mutagenesis and targeted gene deletion have been instrumental in identifying genes essential for this compound production and virulence in C. carbonum. Studies using targeted gene disruption have shown that mutating genes within the TOX2 locus, which controls this compound production, results in the loss of toxin production and pathogenicity. For example, disruption of all copies of the TOXC gene, which encodes a fatty acid synthase, in C. carbonum strains that produce this compound (Tox2+) resulted in fungi that grew and sporulated normally in vitro but no longer produced this compound and were not pathogenic. nih.govapsnet.org This indicated a specific role for TOXC in this compound production and virulence. nih.gov

In the host plant, maize, mutagenesis has been used to identify genes conferring resistance to this compound. The dominant Hm1 gene in maize provides resistance by encoding an enzyme, HC-toxin reductase (HCTR), which detoxifies this compound. apsnet.orgresearchgate.net Mutagenesis studies have generated Hm1 alleles with reduced HCTR activity, leading to altered resistance phenotypes. researchgate.net Screens using mutagenized Arabidopsis lines have also identified mutants with altered sensitivity or tolerance to this compound. purdue.edu

Transcriptional profiling and gene expression analysis techniques, such as RT-PCR and RNA-blot (Northern blotting), have been used to study the expression of genes involved in this compound biosynthesis and the impact of this compound on gene expression in host plants.

RNA-blot analysis has demonstrated that genes within the TOX2 locus, such as TOXC and TOXA, are transcribed in toxin-producing strains of C. carbonum. apsnet.orgapsnet.orgnih.gov For instance, TOXC mRNA is approximately 6.5 kb in size. nih.govapsnet.org RNA blot analysis of HDC1, a gene related to histone deacetylase in C. carbonum, showed two mRNA transcripts of different sizes, likely due to different transcriptional start or polyadenylation sites. researchgate.net

In host plants, this compound can influence gene expression. RNA-blot analysis in Arabidopsis has shown that this compound can induce the expression of salicylic (B10762653) acid (SA)-dependent defense genes while repressing jasmonic acid (JA)-dependent defense gene expression. purdue.edu In maize, defense genes respond differently to inoculation with toxin-producing versus non-producing isolates of C. carbonum, with a rapid decline of defense gene transcripts observed in response to toxin-producing isolates. purdue.edu Transcriptome analysis of Alternaria brassicae during infection revealed that gene clusters responsible for the production of secondary metabolites, including HC-toxin, were significantly upregulated. nih.gov

Genomic sequencing and comparative genomics have been crucial for identifying the gene clusters responsible for this compound biosynthesis in fungi. The genes for this compound biosynthesis in C. carbonum are collectively known as the TOX2 locus, a large and complex region. researchgate.netnih.gov Genomic sequencing has revealed that the TOX2 locus spans a significant region and contains multiple, functional copies of the biosynthetic genes. researchgate.net

Comparative genomics has identified homologous HC-toxin gene clusters in other fungal species, such as Setosphaeria turcica and Alternaria jesenskae. frontiersin.orgresearchgate.net While the encoded proteins share high amino acid identity, the genomic organization of the gene clusters can show similar but not identical arrangements. researchgate.net A recent complete genome sequence of A. brassicae also revealed a putative HC-toxin biosynthetic gene cluster, potentially located on an accessory chromosome. frontiersin.orgresearchgate.net Comparative phylogenomic analysis of non-ribosomal peptide synthetase (NRPS) genes, which are involved in this compound biosynthesis, has indicated potential recombination and modular rearrangement events during evolution. frontiersin.org

Transcriptional Profiling and Gene Expression Analysis (e.g., RT-PCR, RNA-blot)

Biochemical and Enzymatic Characterization

Biochemical and enzymatic studies have focused on understanding the mode of action of this compound, particularly its inhibitory effect on histone deacetylases, and characterizing the enzymes involved in its biosynthesis and detoxification.

In vitro and in vivo assays have demonstrated that this compound is a potent inhibitor of histone deacetylase (HDAC) activity in a wide range of organisms, including plants, fungi, and mammals. researchgate.netapsnet.orgnih.govnih.gov

In vitro assays using [3H]-acetylated H4 peptide as a substrate have shown that this compound inhibits HDAC activity with an effective concentration (EC50) of approximately 1.1 µM in duckweed and approximately 5 µM in maize. apsnet.org this compound inhibits HDACs with an IC50 of 30 nM. bpsbioscience.com Related cyclic tetrapeptides, such as chlamydocin, also inhibit HDAC activity. nih.govnih.govpnas.org

In vivo studies have shown that treating maize embryos with this compound leads to the accumulation of highly acetylated histone H4 subspecies, consistent with HDAC inhibition. nih.govnih.gov This effect is observed in susceptible maize genotypes but not in resistant ones. nih.govnih.gov this compound has also been shown to inhibit HDAC activity in mammalian cells, leading to increased acetyl-histone H4 levels. nih.govspandidos-publications.com

Data from in vitro HDAC activity assays:

InhibitorOrganismSubstrateAssay TypeEC50/IC50
HC-toxinDuckweed[3H]-acetylated H4 peptideIn vitro1.1 µM apsnet.org
HC-toxinMaize-In vitro≈5 µM apsnet.org
HC-toxin--In vitro30 nM (IC50) bpsbioscience.com
Apicidin (B1684140)Duckweed[3H]-acetylated H4 peptideIn vitro5.6 µM apsnet.org

Enzyme kinetic studies have provided insights into the nature of this compound's interaction with HDACs and the characteristics of enzymes involved in this compound metabolism.

Kinetic studies of maize HDAC inhibition by this compound revealed uncompetitive and reversible inhibition. nih.govnih.gov The epoxide group on the Aeo (2-amino-9,10-epoxy-8-oxodecanoic acid) moiety of this compound is crucial for its inhibitory activity; hydrolysis of this group eliminates activity, while reduction of the carbonyl group reduces activity. nih.govnih.govresearchgate.net

Enzymatic detoxification of this compound occurs in resistant maize genotypes. An NADPH-dependent enzyme, HC-toxin reductase (HCTR), encoded by the Hm1 gene, reduces the 8-keto group of the Aeo moiety, converting this compound to an inactive form. researchgate.netnih.gov This enzyme has been partially purified and characterized, with a molecular weight of 42,000. nih.gov

Studies on the biosynthesis of this compound have identified key enzymatic activities. Two enzymatic activities from C. carbonum race 1, a D-alanine- and an L-proline-dependent ATP/PP(i) exchange, were found to be involved in this compound biosynthesis. pnas.orgnih.govnih.gov These activities were present only in toxin-producing isolates. pnas.orgnih.govnih.gov The central enzyme in this compound biosynthesis is a large non-ribosomal peptide synthetase (NRPS) encoded by the HTS1 gene, which has multiple amino acid-binding domains. apsnet.orgresearchgate.netu-tokyo.ac.jpnih.gov

Isolation and Purification of HC-Toxin and its Analogs

The isolation and purification of HC-toxin and its analogs from Cochliobolus carbonum culture filtrates are crucial steps for studying their biological activities. Early methods involved gel filtration techniques apsnet.org. A simpler purification procedure has been developed for host-selective toxins from Helminthosporium carbonum race 1 (an older name for C. carbonum). This procedure allowed for the isolation of four analogs or forms of the toxin (HC toxins I, II, III, and IV) that exhibit the same selectivity as the fungus oup.com. HC toxins III and IV were not reported in earlier studies oup.com. High yields of crystalline this compound I (>80 milligrams per liter of culture fluid) can be recovered without the need for high-performance or preparative thin-layer liquid chromatography in this improved method oup.com.

HC-toxin is a cyclic tetrapeptide with the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo represents 2-amino-9,10-epoxy-8-oxodecanoic acid nih.gov. The synthesis of HC-toxin involves a large, multifunctional peptide synthetase encoded by the HTS1 gene within the Tox2 locus apsnet.org. Other genes in the TOX2 locus are also required for HC-toxin production, including those encoding subunits of fatty acid synthase, a pathway-specific transcription factor, an efflux carrier, a predicted branched-chain amino acid aminotransferase, and an alanine (B10760859) racemase nih.gov.

Plant Biological Assays and Phenotyping

Plant biological assays and phenotyping are essential for evaluating the effects of HC-toxin on susceptible and resistant plants and for identifying the mechanisms underlying sensitivity and resistance.

Growth Inhibition Assays (e.g., Root and Shoot Growth)

Growth inhibition assays, particularly focusing on root and shoot growth, are standard methods for assessing the phytotoxicity of HC-toxin. The standard seedling bioassay for HC-toxin uses the inhibition of susceptible seedling root growth as an endpoint apsnet.org. In one study, a toxin preparation completely inhibited susceptible seedling root growth at 1.1 µg/ml apsnet.org. Another preparation showed complete inhibition at 5.0 µg/ml apsnet.org. Susceptible corn lines exhibited 64% to 75% inhibition of root growth at 0.6 µg/ml of toxin apsnet.org. Resistant seedlings can tolerate significantly higher concentrations of HC-toxin than susceptible ones, with some studies indicating a 100-fold higher tolerance oup.complantwiseplusknowledgebank.org.

HC-toxin has also been shown to inhibit the growth (cell division) of duckweed (Lemna pausicostata L.). After 72 hours of exposure, 25 µM and 50 µM HC-toxin inhibited duckweed growth by 71% and 78%, respectively apsnet.orgresearchgate.net. Low concentrations of HC-toxin have been observed to stimulate the growth of susceptible corn seedlings apsnet.org.

The ED₅₀ values (effective dose causing 50% inhibition of root growth in susceptible seedlings) have been determined for different forms of HC-toxin: 0.2 µg/ml for this compound I, 0.4 µg/ml for this compound II, 2.0 µg/ml for this compound III, and 20 µg/ml for this compound IV oup.com.

Physiological Response Monitoring (e.g., Chlorophyll (B73375) Synthesis, Respiration, CO2 Fixation)

Monitoring physiological responses in plants exposed to HC-toxin provides insights into its cellular targets and mechanisms of action.

Chlorophyll Synthesis: HC-toxin significantly impacts chlorophyll synthesis. In duckweed, a 72-hour exposure to 25 µM and 50 µM HC-toxin reduced chlorophyll content by 82% and 93%, respectively apsnet.orgresearchgate.net. Previous research indicated that HC-toxin at 20 µg/ml blocked chlorophyll synthesis in etiolated leaves of a susceptible maize genotype by specifically blocking the synthesis of δ-aminolevulinic acid, a key intermediate in chlorophyll synthesis apsnet.org.

Respiration: The effect of HC-toxin on plant respiration has been studied, although the response appears less striking and develops more slowly compared to other toxins like HV-toxin apsnet.org. Helminthosporium carbonum infection and HC-toxin caused small increases in the respiration of corn leaves apsnet.org. While some studies initially reported no effect of toxin on respiration, later work showed a slow-to-develop, relatively weak respiratory response in corn apsnet.org. For instance, an 8-hour exposure to 5 µg/ml HC-toxin caused a 30% increase in oxygen uptake by susceptible corn leaf sections apsnet.org.

CO₂ Fixation: HC-toxin has been shown to increase the capacity of susceptible tissues to fix CO₂ in the dark apsnet.org. Experiments with ¹⁴C-carbon dioxide indicated that HC-toxin at concentrations of 0.5, 2.5, or 5.0 µg/ml increased ¹⁴CO₂ fixation in susceptible corn tissues apsnet.org. However, the toxin did not affect ¹⁴CO₂ uptake by the ribose-5-phosphate (B1218738) system in cell-free extracts, suggesting that the increase in dark CO₂ fixation is likely a secondary effect of the toxin's action apsnet.org. HC-toxin also caused increased CO₂ fixation in resistant corn leaves, but the increase was substantially less than in susceptible leaves at the same concentration apsnet.org.

Screening of Plant Mutants for Altered HC-Toxin Sensitivity

Screening plant mutants for altered sensitivity to HC-toxin is a powerful approach to identify genes involved in toxin perception, signal transduction, detoxification, or tolerance. Resistance to C. carbonum race 1 and HC-toxin in maize is primarily controlled by the dominant Hm1 gene nih.govtandfonline.com. The Hm1 locus encodes HC-toxin reductase (HCTR), an enzyme that detoxifies HC-toxin by reducing the 8-carbonyl group of the Aeo moiety nih.govplantwiseplusknowledgebank.org. Maize lines homozygous or heterozygous for Hm1 are able to convert HC-toxin to a non-biologically active product (8-hydroxy-HC-toxin), indicating that detoxification is a basis for resistance tandfonline.comnih.gov.

Sensitivity to HC-toxin is correlated with susceptibility to C. carbonum infection in the field apsnet.org. Inbred corn lines with varying levels of resistance to H. carbonum also show the same relative rank in sensitivity to HC-toxin apsnet.org. Callus bioassays using maize cell cultures transformed with the Hm1 gene have demonstrated that overexpression of HCTR confers tolerance to high levels of HC-toxin plantwiseplusknowledgebank.org. Screening for insertional inactivation of Hm1 based on HC-toxin reductase activity has been used to isolate the gene nih.govpnas.org.

The hydrolysis of the epoxide group of HC-toxin I to a diol eliminates its toxicity to both susceptible and resistant seedlings, suggesting that the epoxide is crucial for activity and that the same basic mechanisms are affected in both types of plants oup.complantwiseplusknowledgebank.org.

HC-toxin acts as an inhibitor of histone deacetylases (HDACs) in various organisms, including plants nih.govnih.govapsnet.orgmdpi.comfrontiersin.org. Inhibition of HDACs by HC-toxin leads to hyperacetylation of histones associated with chromosomal DNA, which is thought to prevent cell division and potentially alter gene expression in ways detrimental to the plant mdpi.com. The effective concentration (EC₅₀) for inhibition of duckweed HD activity by HC-toxin was determined to be 1.1 µM, making it a more potent inhibitor than apicidin in this context researchgate.netapsnet.org. An EC₅₀ of approximately 5 µM has been reported for HC-toxin inhibition of HD activity from a partially purified fraction from maize seedlings apsnet.org. Screening for altered sensitivity to HDAC inhibitors, including HC-toxin, can help identify components of the plant's epigenetic machinery involved in defense responses or growth regulation nih.gov.

Here is a summary of some research findings in a data table format:

Assay TypePlant Species/TissueHC-Toxin ConcentrationObserved EffectCitation
Root Growth InhibitionSusceptible Corn1.1 µg/mlComplete inhibition apsnet.org
Root Growth InhibitionSusceptible Corn5.0 µg/mlComplete inhibition apsnet.org
Root Growth InhibitionSusceptible Corn0.6 µg/ml64-75% inhibition apsnet.org
Root Growth InhibitionResistant Corn25.0 µg/ml13% inhibition (compared to susceptible at 1.0 µg/ml) apsnet.org
Root Growth InhibitionSusceptible CornED₅₀ = 0.2 µg/ml (HC I)50% inhibition oup.com
Root Growth InhibitionSusceptible CornED₅₀ = 0.4 µg/ml (HC II)50% inhibition oup.com
Root Growth InhibitionSusceptible CornED₅₀ = 2.0 µg/ml (HC III)50% inhibition oup.com
Root Growth InhibitionSusceptible CornED₅₀ = 20 µg/ml (HC IV)50% inhibition oup.com
Growth Inhibition (Cell Division)Duckweed25 µM71% inhibition (72h exposure) apsnet.orgresearchgate.net
Growth Inhibition (Cell Division)Duckweed50 µM78% inhibition (72h exposure) apsnet.orgresearchgate.net
Chlorophyll SynthesisDuckweed25 µM82% reduction (72h exposure) apsnet.orgresearchgate.net
Chlorophyll SynthesisDuckweed50 µM93% reduction (72h exposure) apsnet.orgresearchgate.net
Chlorophyll SynthesisEtiolated Maize Leaves20 µg/mlBlocked synthesis of δ-aminolevulinic acid apsnet.org
Respiration (Oxygen Uptake)Susceptible Corn Leaves5 µg/ml30% increase (8h exposure) apsnet.org
CO₂ Fixation (Dark)Susceptible Corn0.5-5.0 µg/mlIncreased capacity apsnet.org
Histone Deacetylase InhibitionDuckweed HDEC₅₀ = 1.1 µM50% inhibition researchgate.netapsnet.org
Histone Deacetylase InhibitionMaize HD~5 µM50% inhibition (partially purified fraction) apsnet.org

Note: The concentrations and observed effects can vary depending on the specific experimental conditions, plant genotype, and toxin preparation used.

Advanced Research Perspectives and Applications

Unresolved Questions in HC-Toxin Pathogenicity

Despite significant progress in understanding HC-toxin's role in maize pathogenesis, several key questions remain unresolved. While it is established that HC-toxin is a critical determinant of virulence in the interaction between C. carbonum and susceptible maize, and that resistance is mediated by the detoxification of the toxin by HC-toxin reductase (HCTR) encoded by the Hm1 gene, the precise mechanisms by which HDAC inhibition leads to disease symptoms in susceptible plants are not fully understood. nih.govnih.govnih.gov

HC-toxin's inhibition of HDACs in maize leads to hyperacetylation of histones, particularly H3 and H4, which can alter gene expression. apsnet.org However, the specific downstream genetic and cellular events triggered by this altered acetylation status that culminate in the characteristic disease symptoms (such as leaf blight, root rot, stalk rot, and ear mold) are still being elucidated. nih.gov It is not entirely clear why HDAC inhibition during infection by C. carbonum specifically results in disease in susceptible maize, especially considering that HC-toxin does not necessarily lead to cell death and can even promote the survival of non-dividing maize leaf mesophyll cells. sapub.org

Furthermore, while the TOX2 locus containing the HC-toxin biosynthetic genes has been identified and characterized, the evolutionary history and the exact mechanisms by which this locus was acquired by C. carbonum (possibly through horizontal gene transfer) are still subjects of investigation. nih.govapsnet.orgoup.com The presence of multiple functional copies of the TOX2 genes in toxin-producing isolates and their complete absence in non-producing isolates suggests a dynamic evolutionary history. nih.govoup.com

Broader Biological Roles of HC-Toxin and Analogs Beyond Plant Pathogenesis (e.g., Mammalian Cell Signaling)

Beyond its well-characterized role in plant pathogenesis, HC-toxin and its analogs have demonstrated broader biological activities, particularly as potent inhibitors of HDACs in a variety of organisms, including insects and mammals. nih.govsapub.orgfrontiersin.org This broad-spectrum HDAC inhibitory activity has opened avenues for exploring their effects on various cellular processes and their potential in other biological and biomedical contexts.

Research has shown that HC-toxin can influence mammalian cell signaling and biological processes. It has been reported to up-regulate the expression of 15-lipoxygenase-1 in colorectal cancer cells and induce fetal hemoglobin in human primary erythroid cells. avantorsciences.combpsbioscience.com HC-toxin has also been shown to induce G0/G1 cell arrest and apoptosis in neuroblastoma cell lines and exhibit antiproliferative activity against intrahepatic cholangiocarcinoma and breast cancer cell lines. frontiersin.org These effects are likely mediated through its impact on histone acetylation, which plays a crucial role in regulating gene expression involved in cell cycle control, differentiation, and apoptosis. sapub.orgnih.gov

Studies utilizing HC-toxin as a tool have provided insights into the significance of histone acetylation in mammalian cells. For instance, using epigenetic reverse phase protein array, researchers have shown that HC-toxin induces robust hyperacetylation of lysines of cellular proteins, including histone tails, in human cell lines. nih.gov This highlights its utility in studying the impact of widespread histone hyperacetylation on cellular function.

The cyclic tetrapeptide structure of HC-toxin, containing the unique 2-amino-8-oxo-9,10-epoxydecanoic acid (Aoe) residue, is crucial for its HDAC inhibitory activity. nih.govfrontiersin.orgnih.govfermentek.com The epoxide moiety, in particular, is reported to be essential for its activity. frontiersin.orgnih.gov Analogs of HC-toxin, such as JM47, a cyclic tetrapeptide HC-toxin analogue, are also being investigated for their biological activities. zenodo.org The study of these analogs can help delineate the structural features required for specific biological effects and potentially lead to the development of new compounds with tailored activities.

While HC-toxin is a potent pan-inhibitor of Class I and Class II HDACs (but not sirtuins), the lack of isoform selectivity in many natural product HDAC inhibitors, including HC-toxin, can be a limitation for therapeutic applications. apsnet.orgsapub.orgfrontiersin.org However, the study of HC-toxin continues to contribute to the broader understanding of HDAC biology across different kingdoms and the potential for modulating acetylation for various biological outcomes.

Potential for Biotechnological Applications in Enhancing Crop Disease Resistance

The detailed understanding of the interaction between HC-toxin and the maize Hm1 gene, which confers resistance through detoxification, has provided a valuable model for developing biotechnological strategies to enhance crop disease resistance. The Hm1 gene encodes an NADPH-dependent HC-toxin reductase (HCTR) that detoxifies HC-toxin by reducing the 8-carbonyl group of the Aoe residue. nih.govnih.govrsc.org This detoxification mechanism prevents the toxin from exerting its inhibitory effect on HDACs in resistant plants.

The success of the Hm1-mediated resistance in maize suggests that introducing or enhancing similar detoxification pathways in other crops susceptible to pathogens producing analogous HDAC inhibitors could be a viable strategy for improving disease resistance. nih.govrsc.org While HC-toxin is host-specific to maize, other fungal pathogens produce different HDAC inhibitors that contribute to their virulence on various crops. apsnet.orgsapub.org

Biotechnological approaches, including genetic engineering and gene editing, offer potential avenues to implement such strategies. For example, introducing the Hm1 gene or functional homologs from resistant varieties into susceptible crop lines could confer resistance to HC-toxin-producing pathogens. nih.govresearchgate.net Furthermore, identifying and characterizing genes encoding enzymes that can detoxify other fungal HDAC inhibitors in different plant species could lead to the development of broad-spectrum resistance by stacking multiple detoxification genes or engineering enzymes with broader substrate specificity. rsc.org

Beyond direct detoxification, understanding how HC-toxin's inhibition of HDACs impacts plant defense signaling could reveal new targets for intervention. Modulating the expression or activity of specific HDACs or other components of the acetylation machinery in plants might enhance their inherent defense responses or reduce their susceptibility to toxin-mediated pathogenesis. apsnet.orgsapub.org

The use of purified toxins, including HC-toxin, as selective agents in in vitro screening programs has also been explored to identify or select for resistant plant lines or varieties. iaea.orgtandfonline.com This approach allows for the screening of large populations of plant cells or tissues for tolerance to the toxin, potentially accelerating the breeding process for disease resistance. iaea.orgtandfonline.com However, it is crucial to ensure that resistance to the toxin correlates with resistance to the pathogen itself, as some toxins may not be the sole determinants of pathogenicity. iaea.org

Q & A

Q. What structural features of HC Toxin contribute to its bioactivity, and how can these be experimentally validated?

this compound (cyclo(D-Pro-L-Ala-D-Ala-L-Aeo)), a cyclic tetrapeptide, contains a unique 2-amino-8-oxo-9,10-epoxy decanoic acid (Aeo) residue critical for histone deacetylase (HDAC) inhibition. To validate structure-function relationships:

  • Use NMR spectroscopy to confirm cyclic conformation and epoxy group orientation .
  • Employ site-directed mutagenesis in Cochliobolus carbonum (the producing fungus) to assess alterations in toxin production and virulence .
  • Compare bioactivity of synthetic analogs lacking the epoxy group using in vitro HDAC inhibition assays .

Key Chemical Properties of this compound

PropertyValueRelevance to Bioactivity
Molecular FormulaC₂₁H₃₂N₄O₆Cyclic structure enhances stability
Epoxy group positionC9-C10Critical for HDAC binding
Solubility10 mg/mL in DMSO/MethanolFacilitates in vitro assays

Q. What are the standard methodologies for detecting this compound in plant tissue samples?

Detection requires high specificity due to this compound's low abundance and structural complexity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize reverse-phase columns (e.g., C18) with electrospray ionization (ESI) for sensitivity to ng/mL levels .
  • Immunoassays : Develop polyclonal antibodies against the Aeo residue for ELISA, ensuring minimal cross-reactivity with plant metabolites .
  • Bioassays : Use susceptible maize genotypes (e.g., hm1 mutants) to quantify toxin-induced chlorosis as a proxy for concentration .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of epigenetic modification be resolved?

Discrepancies in HDAC inhibition vs. chromatin remodeling effects require:

  • Dose-response studies : Compare toxin concentrations (0.1–10 μM) across cell types to identify threshold effects .
  • Multi-omics integration : Pair RNA-seq (transcriptional changes) with ChIP-seq (histone acetylation marks) to disentangle primary vs. secondary effects .
  • Knockout models : Use Arabidopsis HDAC mutants (e.g., hda6) to isolate toxin targets .

Q. What experimental designs are optimal for studying this compound’s synergism with other fungal virulence factors?

To address combinatorial effects:

  • Fractional factorial design : Test this compound with C. carbonum-derived cellulases and proteases at varying ratios to identify synergistic/antagonistic interactions .
  • Time-course metabolomics : Profile maize apoplastic fluid pre-/post-inoculation to map metabolic shifts caused by co-occurring toxins .
  • Controlled environment assays : Standardize humidity (80–90%) and temperature (22–25°C) to mimic natural infection conditions .

Q. How can researchers address challenges in synthesizing this compound analogs for structure-activity studies?

Synthesis hurdles (e.g., epoxy group instability) require:

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected Aeo residues and orthogonal deprotection strategies to preserve epoxy integrity .
  • Post-synthetic epoxidation : Treat linear precursors with mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions .
  • Quality control : Validate analogs via circular dichroism (CD) to confirm cyclic conformation and HDAC inhibition assays to verify bioactivity .

Data Contradiction Analysis

Q. Why do studies report conflicting this compound uptake rates in plant cells, and how can this be mitigated?

Variability arises from differences in:

  • Cell wall permeability : Pre-treat maize roots with cellulase to standardize uptake pathways .
  • Detection limits : Use isotopic labeling (¹⁴C-Aeo) with autoradiography for quantitative tracking .
  • Experimental models : Compare intact plants vs. cell cultures to clarify tissue-specific uptake mechanisms .

Q. Methodological Recommendations

  • For reproducibility : Document LC-MS parameters (column type, gradient) and antibody validation data in supplementary materials .
  • For translational studies : Cross-reference this compound’s HDAC targets with human cancer cell databases to identify conserved pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.